Iodoacetamidoeosin
Overview
Description
Iodoacetamidoeosin is a chemical compound known for its ability to bind to proteins and nucleic acids. This unique property makes it a valuable tool in various scientific research fields, including biochemistry, molecular biology, and pharmacology. The compound is particularly useful in studies involving protein characterization and peptide mapping due to its alkylating nature.
Chemical Reactions Analysis
Iodoacetamidoeosin undergoes several types of chemical reactions, primarily due to its alkylating nature. The compound can participate in:
Substitution Reactions: It can react with thiol groups in proteins, leading to the formation of stable thioether bonds.
Oxidation and Reduction Reactions: While specific details on these reactions are limited, the presence of iodine in the compound suggests potential reactivity under oxidative or reductive conditions.
Common Reagents and Conditions: Typical reagents include reducing agents like dithiothreitol and β-mercaptoethanol, which are used to prepare proteins for alkylation.
Scientific Research Applications
Iodoacetamidoeosin has significant implications in various areas of research:
Biochemistry: It is used for protein characterization and peptide mapping, helping to identify and quantify cysteine residues in proteins.
Molecular Biology: The compound is employed in studies involving nucleic acids, where it can bind to DNA and RNA, facilitating various analytical techniques.
Pharmacology: this compound is used in drug development and testing, particularly in studies involving protein-drug interactions.
Industry: The compound’s ability to bind to proteins makes it useful in the development of biosensors and diagnostic tools.
Mechanism of Action
The primary mechanism of action of Iodoacetamidoeosin involves the alkylation of thiol groups in proteins. This reaction prevents the formation of disulfide bonds, thereby stabilizing the protein structure for further analysis . The compound targets cysteine residues in proteins, leading to the formation of stable thioether bonds. This mechanism is particularly useful in protein mass spectrometry and other analytical techniques.
Comparison with Similar Compounds
Iodoacetamidoeosin can be compared with other alkylating agents such as:
Iodoacetamide: Similar in structure and function, iodoacetamide is also used for protein alkylation but lacks the eosin moiety, which provides additional binding properties.
Chloroacetamide: Another alkylating agent, chloroacetamide is less reactive than this compound but is used in similar applications.
Bromoacetamide: This compound is more reactive than chloroacetamide but less so than this compound, making it suitable for specific alkylation reactions.
The uniqueness of this compound lies in its combination of the eosin moiety with the alkylating properties of iodoacetamide, providing enhanced binding capabilities and making it a versatile tool in scientific research.
Properties
IUPAC Name |
2-iodo-N-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10Br4INO6/c23-12-4-10-19(15(25)17(12)30)33-20-11(5-13(24)18(31)16(20)26)22(10)9-2-1-7(28-14(29)6-27)3-8(9)21(32)34-22/h1-5,30-31H,6H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEVMXQIEZQIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10Br4INO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219570 | |
Record name | Iodoacetamidoeosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69414-31-9 | |
Record name | Iodoacetamidoeosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069414319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodoacetamidoeosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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